molecular formula C11H18N2O2 B1587484 Trimethylhexamethylene diisocyanate CAS No. 28679-16-5

Trimethylhexamethylene diisocyanate

Cat. No.: B1587484
CAS No.: 28679-16-5
M. Wt: 210.27 g/mol
InChI Key: VZXPHDGHQXLXJC-UHFFFAOYSA-N
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Description

Trimethylhexamethylene diisocyanate (TMHDI), with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g/mol, is an aliphatic diisocyanate commonly used in polyurethane synthesis, epoxy resins, and high-performance adhesives . It exists as a mixture of isomers, primarily 2,2,4- and 2,4,4-trimethylhexamethylene diisocyanate, contributing to its low viscosity and enhanced solubility in organic solvents . TMHDI’s branched structure, derived from its trimethylhexamethylene backbone, imparts flexibility and UV stability to polymers, making it suitable for coatings, elastomers, and automotive applications . It has a density of 1.02 g/mL, a boiling point of 149°C, and requires storage at 2–8°C under inert conditions to prevent moisture-induced polymerization .

Preparation Methods

Synthesis via Reaction with Hydroxyethyl Methacrylate (Example of Derivative Preparation)

One relevant synthetic route involving TMHMDI is its reaction with 2-hydroxyethyl methacrylate to form carbamate derivatives such as Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate. This reaction illustrates the reactivity of TMHMDI and provides insight into preparation conditions:

  • Reaction Scheme:

    $$
    \text{2,2,4-Trimethylhexamethylene diisocyanate} + \text{2-Hydroxyethyl methacrylate} \rightarrow \text{Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate}
    $$

  • Reaction Conditions:

    • Catalyst: Dibutyltin dilaurate (DBTDL) is commonly used to accelerate the reaction.
    • Atmosphere: Inert atmosphere (e.g., nitrogen) to prevent side reactions.
    • Temperature: Maintained between 50–70°C to optimize yield and control reaction rate.

This method is a two-step process involving the formation of an intermediate carbamate, followed by further reaction to the final product. The use of catalysts and inert atmosphere is critical to prevent premature polymerization or side reactions.

Analytical Techniques Supporting Preparation

During and after synthesis, analytical methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are employed to confirm the structure and purity of the synthesized diisocyanates and their derivatives:

  • NMR (1H and 13C): Used to identify chemical shifts corresponding to isocyanate groups and aliphatic chains.
  • FTIR: Detects characteristic absorption peaks for isocyanate (NCO) groups around 2270 cm⁻¹, confirming successful conversion.

These techniques ensure the reliability and reproducibility of the synthetic methods.

Summary Table of Preparation Methods and Conditions

Preparation Method Key Reagents/Conditions Temperature (°C) Time Catalyst/Additives Notes
Phosgenation of diamine (standard method) 2,2,4-Trimethylhexamethylene diamine + phosgene Typically 40–80 Variable None or base to scavenge HCl Industrial standard for diisocyanate synthesis
Reaction with 2-hydroxyethyl methacrylate TMHMDI + 2-hydroxyethyl methacrylate + DBTDL catalyst 50–70 Few hours Dibutyltin dilaurate For carbamate derivative synthesis
Trimerization of hexamethylene diisocyanate (analogous) HDI + toluene + calcium salt + phosphoric acid 100–130 4–8 hours Calcium salts, phosphoric acid Two-stage evaporation for solvent removal

Chemical Reactions Analysis

Scientific Research Applications

Key Benefits of VESTANAT® TMDI

  • Linear Structure: Provides high flexibility in polyurethanes .
  • High Flexibility: Imparts flexible segments to the resulting polyurethanes .
  • Low Tendency to Crystallization: Ensures stable quality, unlike unbranched hexamethylene diisocyanate alternatives .
  • Good Compatibility: Enhances versatility, making it suitable for UV curing resins and as a combination partner with other diisocyanates .
  • Low Glass-Transition Temperature: Contributes to the flexibility of the final product .

Applications

VESTANAT® TMDI is utilized in various applications due to its ability to manufacture light and weather-resistant polyurethanes .

  • Coatings: TMDI is used to manufacture urethane-modified resins for coatings, providing high flexibility, excellent compatibility, and low viscosity . These coatings are suitable for heat curing systems, polyurethane dispersions, and radiation-curable urethane acrylics .
  • Polyurethane Dispersions: TMDI is suitable for polyurethane dispersions because it exhibits excellent compatibility .
  • UV Curing Resins: The linear structure of VESTANAT® TMDI leads to low viscosities of semi-finished products, making it favorable for UV curing resins .
  • Combination with Other Diisocyanates: TMDI can be combined with other diisocyanates in the synthesis of polyurethane dispersions (PUDs) . Even a proportional use of VESTANAT® TMDI in the diisocyanate moiety may lead to significant changes with regard to the properties mentioned above .

Comparative Properties

VESTANAT® TMDI offers distinct advantages over other diisocyanates like isophorone diisocyanate (IPDI) and hexamethylene diisocyanate (HDI) .

  • Crystallization: Unlike HDI, TMDI prevents prepolymers from crystallization due to its structure .
  • Reactivity: VESTANAT® TMDI comprises two primary reactive isocyanate groups offering a higher reactivity compared to VESTANAT® IPDI or VESTANAT® H12MDI .
  • Viscosity: The linear structure of VESTANAT® TMDI leads to comparatively low viscosities of semi-finished products .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of trimethylhexamethylene diisocyanate involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound’s isocyanate groups react with these nucleophiles to form stable products such as urethanes and ureas. This reactivity is harnessed in various applications, including the production of polyurethanes and the modification of biomolecules .

Comparison with Similar Compounds

Key Properties of TMHDI and Comparable Diisocyanates

The table below compares TMHDI with other diisocyanates, including hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI), toluene diisocyanate (TDI), and methylene diphenyl diisocyanate (MDI):

Property TMHDI HDI IPDI TDI (Aromatic) MDI (Aromatic)
Molecular Weight 210.27 g/mol 168.19 g/mol 222.29 g/mol 174.16 g/mol 250.27 g/mol
Structure Aliphatic, branched Aliphatic, linear Cycloaliphatic Aromatic Aromatic
Density 1.02 g/mL 1.05 g/mL 1.06 g/mL 1.22 g/mL 1.23 g/mL
Boiling Point 149°C 255°C 300°C 251°C 314°C
Reactivity Moderate (latent curing) High Moderate High High
Toxicity (LC50) Data limited 110 mg/m³ (rat) 47 mg/m³ (rat) 14 ppm (rat) 4.8 mg/m³ (rat)
Regulatory Status Listed under TRI GHS Category 1B GHS Category 2 OSHA-regulated OSHA-regulated

Structural and Functional Differences

Aliphatic vs. Aromatic Diisocyanates

  • TMHDI, HDI, and IPDI (aliphatic/cycloaliphatic):

    • Offer superior UV resistance and color stability, critical for outdoor coatings .
    • Lower reactivity compared to aromatic diisocyanates, enabling controlled curing in epoxy resins .
    • TMHDI’s branched structure reduces crystallinity, enhancing compatibility with hydrophobic polymers like acrylates .
  • TDI and MDI (aromatic): Higher rigidity and thermal stability due to aromatic rings . Prone to yellowing under UV exposure, limiting outdoor use .

Polyurethane Foams and Elastomers

  • TMHDI : Used in flexible foams and adhesives due to its balance of toughness and elasticity .
  • HDI : Preferred for light-stable automotive coatings but requires catalysts for curing .
  • IPDI : Excels in weather-resistant paints and corrosion-resistant coatings .

Epoxy Resins

  • TMHDI acts as a latent hardener, enabling stable one-component epoxy systems that cure upon heating .
  • HDI and MDI require immediate mixing with amines, limiting shelf life .

Biological Activity

Trimethylhexamethylene diisocyanate (TMDI) is an organic compound with significant industrial applications, particularly in the production of polyurethanes. Understanding its biological activity is crucial for assessing its safety and potential health risks associated with exposure. This article explores the biological activities of TMDI, including its reactivity, toxicity, and implications for human health.

  • Chemical Formula : C11_{11}H18_{18}N2_2O2_2
  • Molecular Weight : 210.27 g/mol
  • CAS Number : 28679-16-5
  • Physical State : Colorless liquid
  • Solubility : Insoluble in water; reacts with moisture to form carbon dioxide and diamines .

Biological Activity Overview

TMDI's biological activity primarily stems from its reactivity as an isocyanate. Isocyanates are known to be potent sensitizers and can cause various adverse health effects, particularly through inhalation or skin contact.

1. Toxicity and Irritation

TMDI has been documented to irritate the skin, eyes, and respiratory tract upon exposure. The compound's reactivity with moisture in the air can lead to the formation of toxic byproducts, which may exacerbate its irritant properties .

Table 1: Toxicological Profile of TMDI

EffectDescription
Skin IrritationCauses irritation upon contact
Eye IrritationCan lead to severe eye damage
Respiratory SensitizationPotential to induce asthma-like symptoms
Ingestion ToxicityToxic if ingested; may cause gastrointestinal distress

2. Sensitization Potential

Isocyanates like TMDI are known to cause sensitization, leading to allergic reactions upon repeated exposure. Studies have shown that individuals exposed to TMDI can develop respiratory allergies, which may manifest as asthma or other respiratory conditions .

Case Study 1: Occupational Exposure

A study investigated workers in industries utilizing TMDI. The findings indicated a higher prevalence of respiratory symptoms among those frequently exposed compared to non-exposed individuals. The study highlighted the importance of protective measures in workplaces using TMDI to mitigate health risks associated with chronic exposure .

Case Study 2: Environmental Impact

Research on the environmental impact of TMDI revealed that its release into the environment can lead to contamination of water sources. The compound's insolubility in water raises concerns about its persistence and potential bioaccumulation in aquatic organisms .

Research Findings

Recent studies have focused on the mechanisms underlying TMDI's biological activity:

  • Reactivity with Biological Molecules : TMDI reacts with proteins and nucleic acids, potentially leading to cellular damage and inflammation. This reactivity is a key factor in its sensitization potential .
  • In Vitro Studies : Laboratory studies have demonstrated that TMDI can induce oxidative stress in cultured cells, contributing to cytotoxic effects and inflammation .

Q & A

Basic Research Questions

Q. What analytical methods are recommended to distinguish between 2,2,4- and 2,4,4-TMDI isomers in technical mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for isomer differentiation. GC-MS can resolve retention time differences due to structural isomerism, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify distinct chemical environments of methyl groups and hexamethylene chains. Calibration with pure standards is essential for quantification .

Q. How can TMDI be synthesized for laboratory-scale polymer research?

  • Methodological Answer : TMDI is synthesized via reaction with hydroxyethyl methacrylate (HEMA) under inert conditions. A typical protocol involves using dibutyltin dilaurate as a catalyst at 60–80°C, with stoichiometric control to avoid oligomerization. Reaction progress is monitored via Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of the NCO (isocyanate) peak at ~2270 cm1^{-1} .

Q. What are the key physicochemical properties of TMDI relevant to experimental handling?

  • Methodological Answer : TMDI’s density (1.02 g/mL) and boiling point (149°C) necessitate storage in sealed, light-resistant containers at 2–8°C to prevent polymerization. Its vapor pressure and solubility in ethyl acetate or toluene should be characterized prior to solvent selection for reactions. Differential scanning calorimetry (DSC) can assess purity by detecting melting transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in TMDI’s pulmonary toxicity data across rodent models?

  • Methodological Answer : Discrepancies in dose-response relationships may arise from interspecies variability in metabolic pathways (e.g., glutathione conjugation efficiency). Cross-species studies comparing rats (high airway sensitivity) and guinea pigs (enhanced systemic absorption) are recommended. Mechanistic analyses, such as measuring specific IgE/IgG levels post-exposure, can clarify sensitization thresholds .

Q. What experimental designs are optimal for assessing TMDI’s immunotoxicity in inhalation studies?

  • Methodological Answer : Use whole-body inhalation chambers with controlled aerosol generation (particle size <5 µm) to mimic occupational exposure. Combine histopathology (e.g., lung eosinophil infiltration) with cytokine profiling (IL-4, IL-13) in bronchoalveolar lavage fluid. Dose ranges should align with NOAEL/LOAEL values from prior HDI studies, adjusted for TMDI’s higher molecular weight .

Q. How can TMDI’s role in crosslinking acrylate polymers be optimized for high-temperature adhesives?

  • Methodological Answer : Incorporate TMDI as a curing agent in solvent-based acrylate systems (e.g., with β-carboxyethyl acrylate). Rheological testing and thermogravimetric analysis (TGA) at 150–200°C assess crosslink density and thermal stability. Optimal NCO:OH molar ratios (1.2:1 to 1.5:1) balance mechanical strength and flexibility .

Q. What strategies address data gaps in TMDI’s ecotoxicological profile?

  • Methodological Answer : Prioritize OECD Test Guideline 301 (Ready Biodegradability) to evaluate aquatic persistence. Use Daphnia magna acute toxicity assays (48-h EC50_{50}) and algal growth inhibition tests. Computational models (e.g., ECOSAR) can predict metabolites’ environmental fate, but empirical validation is required .

Q. Data Contradiction and Validation

Q. How should conflicting reports on TMDI’s dermal sensitization potential be reconciled?

  • Methodological Answer : Discrepancies may stem from vehicle effects (e.g., acetone vs. DMSO in patch testing). Conduct murine local lymph node assays (LLNA) with standardized vehicles and compare EC3 values. Parallel human epidermal equivalent models (e.g., EpiDerm™) can validate in vivo findings .

Q. What methods validate TMDI’s purity in the presence of carbamyl chloride byproducts?

  • Methodological Answer : Carbamyl chloride impurities (from phosgene contamination) can be quantified via reaction with piperidine, followed by gravimetric chloride analysis. High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves TMDI from byproducts .

Q. Application-Focused Research

Q. How does TMDI enhance hydrolytic stability in dental polymers compared to aromatic diisocyanates?

  • Methodological Answer : TMDI’s aliphatic structure resists UV-induced yellowing and hydrolytic cleavage. Accelerated aging tests (70°C, 75% RH for 28 days) with tensile strength measurements demonstrate superior retention vs. toluene diisocyanate (TDI)-based polymers. FTIR monitors urethane bond stability .

Properties

IUPAC Name

1,6-diisocyanato-5,6-dimethylheptane
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InChI

InChI=1S/C11H18N2O2/c1-10(11(2,3)13-9-15)6-4-5-7-12-8-14/h10H,4-7H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXPHDGHQXLXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(CCCCN=C=O)C(C)(C)N=C=O
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Molecular Formula

C11H18N2O2
Record name TRIMETHYLHEXAMETHYLENE DIISOCYANATE
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DSSTOX Substance ID

DTXSID60951342
Record name 1,6-Diisocyanato-5,6-dimethylheptane
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Molecular Weight

210.27 g/mol
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Physical Description

Trimethylhexamethylene diisocyanate appears as a colorless liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Record name TRIMETHYLHEXAMETHYLENE DIISOCYANATE
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Vapor Density

7.3 (USCG, 1999) - Heavier than air; will sink (Relative to Air)
Record name TRIMETHYLHEXAMETHYLENE DIISOCYANATE
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CAS No.

28679-16-5, 195456-49-6
Record name TRIMETHYLHEXAMETHYLENE DIISOCYANATE
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Record name 1,6-Diisocyanato-5,6-dimethylheptane
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Record name Trimethylhexa-1,6-diyl diisocyanate
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Record name 1,6-Diisocyanato-5,6-dimethylheptane
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Record name Trimethylhexa-1,6-diyl diisocyanate
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Feasible Synthetic Routes

Trimethylhexamethylene diisocyanate
Trimethylhexamethylene diisocyanate
Trimethylhexamethylene diisocyanate
Trimethylhexamethylene diisocyanate
Trimethylhexamethylene diisocyanate
Trimethylhexamethylene diisocyanate

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